1,8-Diethynylnaphthalen

Übersicht

Beschreibung

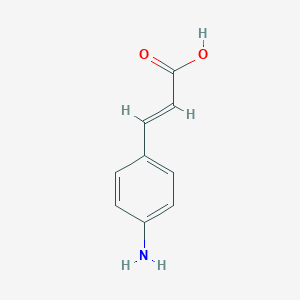

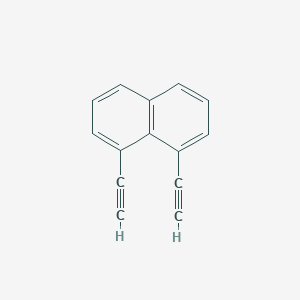

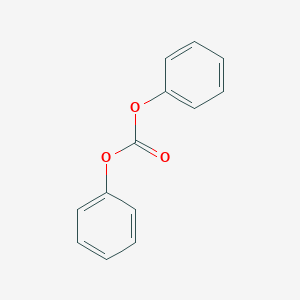

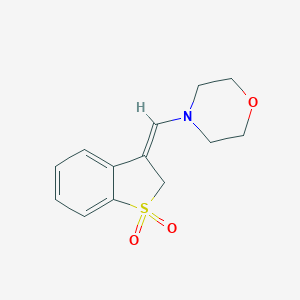

1,8-Diethynylnaphthalene is an organic compound with the molecular formula C₁₄H₈. It is a derivative of naphthalene, where two ethynyl groups are attached at the 1 and 8 positions of the naphthalene ring. This compound is known for its unique electronic properties and is used in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

1,8-Diethynylnaphthalene has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the study of conjugated systems and electronic materials.

Biology: While its direct applications in biology are limited, derivatives of 1,8-diethynylnaphthalene are studied for their potential biological activities.

Medicine: Research is ongoing to explore the potential medicinal properties of naphthalene derivatives, including 1,8-diethynylnaphthalene.

Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,8-Diethynylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1,8-dibromonaphthalene with acetylene gas in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the acetylene groups to the naphthalene ring.

Another method involves the use of 1,8-diiodonaphthalene, which reacts with trimethylsilylacetylene in the presence of a copper(I) iodide and palladium(II) acetate catalyst system. The trimethylsilyl protecting group is then removed using a fluoride source, such as tetrabutylammonium fluoride, to yield 1,8-diethynylnaphthalene.

Industrial Production Methods

While specific industrial production methods for 1,8-diethynylnaphthalene are not well-documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of palladium-catalyzed coupling reactions is common in the chemical industry for the production of various organic compounds.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Diethynylnaphthalene undergoes several types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The triple bonds in the ethynyl groups can be reduced to form alkenes or alkanes.

Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for the reduction of triple bonds.

Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

Oxidation: The oxidation of 1,8-diethynylnaphthalene can yield 1,8-naphthalenedione.

Reduction: The reduction of the ethynyl groups can produce 1,8-diethylnaphthalene.

Substitution: Halogenation can yield 1,8-dihalonaphthalene derivatives.

Wirkmechanismus

The mechanism of action of 1,8-diethynylnaphthalene is primarily related to its electronic properties. The ethynyl groups introduce conjugation into the naphthalene ring system, which can affect the compound’s reactivity and interactions with other molecules. The conjugated system can participate in various chemical reactions, including electron transfer processes, making it valuable in the study of electronic materials and conductive polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Diethynylnaphthalene: Similar to 1,8-diethynylnaphthalene but with ethynyl groups at the 1 and 4 positions.

1,5-Diethynylnaphthalene: Ethynyl groups are attached at the 1 and 5 positions.

1,6-Diethynylnaphthalene: Ethynyl groups are attached at the 1 and 6 positions.

Uniqueness

1,8-Diethynylnaphthalene is unique due to the specific positioning of the ethynyl groups at the 1 and 8 positions, which introduces a distinct electronic structure and reactivity compared to other diethynylnaphthalene isomers. This unique positioning can influence the compound’s chemical behavior and its applications in various fields.

Eigenschaften

IUPAC Name |

1,8-diethynylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8/c1-3-11-7-5-9-13-10-6-8-12(4-2)14(11)13/h1-2,5-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENBVLHUZUIOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1C(=CC=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939373 | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18067-44-2, 67665-34-3 | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018067442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diethynylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067665343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diethynylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,8-Diethynylnaphthalene possesses two ethynyl groups (-C≡CH) attached to the 1 and 8 positions of a naphthalene ring. This arrangement leads to a significant transannular interaction between the triple bonds. [, ] This interaction influences the molecule's electronic structure and reactivity, making it a valuable building block for various organic syntheses.

A: 1,8-Diethynylnaphthalene serves as a key precursor for synthesizing conjugated polymers, particularly poly(1,8-diethynylnaphthalene). [, ] These polymers exhibit interesting electronic and optical properties, potentially leading to applications in organic electronics and photonics.

A: Researchers have successfully employed 1,8-Diethynylnaphthalene in palladium-catalyzed cycloadditions with aryl iodides. [] This reaction provides an efficient route to benzo[k]fluoranthene derivatives, a class of polycyclic aromatic hydrocarbons with potential applications in organic electronics and optoelectronics.

A: 1,8-Diethynylnaphthalene undergoes cyclopolymerization in the presence of specific catalytic systems, such as those based on molybdenum complexes. [] This process can yield polymers with unique structures, including those incorporating 1,2-cyclopent-2-enylenvinylene units. These polymers display intriguing properties like conductivity and thermoresponsiveness, highlighting the potential of 1,8-Diethynylnaphthalene in advanced materials science.

A: When incorporated as a bridging ligand in dinuclear platinum(II) terpyridyl complexes, 1,8-Diethynylnaphthalene facilitates a face-to-face arrangement of the two square-planar Pt(II) units within the same molecule. [] This arrangement, uncommon for such complexes, is attributed to the rigid and pre-organized nature of 1,8-Diethynylnaphthalene. This structural feature can have implications for the photophysical and electrochemical properties of these complexes.

A: Researchers have extensively utilized He(I) photoelectron spectroscopy (PES) to investigate the electronic structure and transannular interactions in 1,8-Diethynylnaphthalene and its derivatives. [, ] This technique provides valuable insights into the energy levels of molecular orbitals, aiding in understanding the reactivity and properties of these compounds.

A: Yes, theoretical studies using semi-empirical molecular orbital (MO) calculations, such as MINDO/3, have been conducted on 1,8-Diethynylnaphthalene. [] These calculations help interpret experimental data, elucidate the nature of transannular interactions, and predict molecular properties. Additionally, density functional theory (DFT) computations have been used to investigate the electronic and structural properties of benzo[k]fluoranthene-based linear acenes derived from 1,8-diethynylnaphthalene. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)